Cas no 137684-17-4 (2-(3-Fluorophenyl)piperazine)

2-(3-Fluorophenyl)piperazine is a fluorinated phenylpiperazine derivative with applications in pharmaceutical and chemical research. Its structure features a piperazine ring substituted with a 3-fluorophenyl group, offering unique electronic and steric properties that make it valuable in medicinal chemistry and drug development. The fluorine substituent enhances metabolic stability and influences binding affinity in receptor studies, particularly in the design of CNS-active compounds. This compound serves as a versatile intermediate for synthesizing bioactive molecules, including potential ligands for serotonin and dopamine receptors. Its well-defined chemical properties and purity make it suitable for precise experimental work in both academic and industrial settings.
2-(3-Fluorophenyl)piperazine structure
2-(3-Fluorophenyl)piperazine structure
Product Name:2-(3-Fluorophenyl)piperazine
CAS No:137684-17-4
MF:C10H13FN2
MW:180.222025632858
MDL:MFCD06411150
CID:901861
PubChem ID:3457896
Update Time:2025-10-23

2-(3-Fluorophenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluorophenyl)-piperazine
    • 2-(3-Fluorophenyl)piperazine
    • Piperazine, 2-(3-fluorophenyl)- (9CI)
    • (2R)-2-(3-fluorophenyl)piperazine
    • AWAUULFUTVPSTI-UHFFFAOYSA-N
    • 137684-17-4
    • CS-0144104
    • AB25167
    • EN300-198392
    • DB-277767
    • SCHEMBL5562198
    • DTXSID30392667
    • Piperazine,2-(3-fluorophenyl)-(9ci)
    • FS-2066
    • AB36232
    • AB36230
    • (RS)-2-(3-fluorophenyl)piperazine
    • G37386
    • AKOS006293839
    • 1213866-15-9
    • PIPERAZINE, 2-(3-FLUOROPHENYL)-
    • MDL: MFCD06411150
    • Inchi: 1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2
    • InChI Key: AWAUULFUTVPSTI-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1CNCCN1

Computed Properties

  • Exact Mass: 180.10639
  • Monoisotopic Mass: 180.10627659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.8
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • PSA: 24.06

2-(3-Fluorophenyl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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TRC
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Chemenu
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Enamine
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